Anthranilic (2,6-dichlorobenzylidene)hydrazide
CAS No.: 42596-10-1
Cat. No.: VC16031289
Molecular Formula: C14H11Cl2N3O
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42596-10-1 |
|---|---|
| Molecular Formula | C14H11Cl2N3O |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+ |
| Standard InChI Key | OYZSXJIMBMLZON-QGMBQPNBSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Anthranilic (2,6-dichlorobenzylidene)hydrazide (C14H11Cl2N3O) features an anthranilic acid backbone conjugated to a 2,6-dichlorobenzaldehyde-derived hydrazone. The IUPAC name, 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide, reflects its E-configuration around the hydrazone double bond . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 308.2 g/mol |
| SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |
| InChIKey | OYZSXJIMBMLZON-QGMBQPNBSA-N |
The planar benzamide and dichlorophenyl groups facilitate π-π stacking and hydrophobic interactions, critical for biological activity .
Spectroscopic Analysis
Infrared Spectroscopy (IR): Stretching vibrations at 1670 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N imine), and 750 cm⁻¹ (C-Cl) confirm functional groups. NMR Spectroscopy: ¹H NMR signals at δ 8.3 ppm (hydrazone CH=N) and δ 7.5–6.8 ppm (aromatic protons) validate the structure. Mass spectrometry reveals a molecular ion peak at m/z 308.03520 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via condensation of anthraniloylhydrazine and 2,6-dichlorobenzaldehyde in ethanol under reflux:
Reaction yields exceed 85% after recrystallization from ethanol.
Purification and Yield
Crude product isolation yields a white precipitate, purified via column chromatography (silica gel, ethyl acetate/hexane). Purity >95% is confirmed by HPLC.
Pharmacological Properties
Acetylcholinesterase (AChE) Inhibition
Anthranilic (2,6-dichlorobenzylidene)hydrazide exhibits AChE inhibition with IC50 = 66.36 ± 8.30 nM, surpassing donepezil (IC50 = 98.70 nM) . The dichlorophenyl group binds to the peripheral anionic site, while the benzamide interacts with the catalytic triad (Ser203, His447, Glu334) .
α-Glycosidase (α-Gly) Inhibition
With IC50 = 2.13 ± 0.25 nM, the compound outperforms acarbose (IC50 = 37.45 nM) . Molecular dynamics simulations show hydrogen bonding with Asp307 and Arg315 residues .
Structure-Activity Relationships (SAR)
-
Chlorine Substituents: 2,6-Dichloro substitution enhances lipophilicity and target affinity .
-
Hydrazone Linker: The CH=N group stabilizes the bioactive conformation via intramolecular hydrogen bonding .
Molecular Docking and Dynamics
Docking Studies
AutoDock Vina simulations reveal binding affinities of -9.70 kcal/mol (AChE) and -10.30 kcal/mol (α-Gly) . Key interactions include:
-
AChE: π-π stacking with Trp286 and hydrogen bonding with Tyr337 .
-
α-Gly: Salt bridges with Asp307 and hydrophobic contacts with Phe314 .
Molecular Dynamics (MD)
100-ns MD simulations (AMBER) confirm stable ligand-protein complexes with RMSD < 2.0 Å . The dichlorophenyl moiety maintains van der Waals contacts, while the benzamide adapts to conformational changes .
ADMET Profiling
Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP | 3.2 ± 0.1 |
| Caco-2 Permeability | 22.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89.7% |
The compound exhibits high intestinal absorption (HIA >80%) and blood-brain barrier penetration (BBB+) .
Toxicity Predictions
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